molecular formula C17H18N2O B11090735 1-[1-(1-Phenyl-ethyl)-1H-benzoimidazol-2-yl]-ethanol

1-[1-(1-Phenyl-ethyl)-1H-benzoimidazol-2-yl]-ethanol

Cat. No.: B11090735
M. Wt: 266.34 g/mol
InChI Key: KXJMPGXUOJCYDN-UHFFFAOYSA-N
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Description

1-[1-(1-Phenyl-ethyl)-1H-benzoimidazol-2-yl]-ethanol is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by a benzimidazole ring system substituted with a phenyl-ethyl group and an ethanol moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(1-Phenyl-ethyl)-1H-benzoimidazol-2-yl]-ethanol typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Substitution with Phenyl-ethyl Group: The phenyl-ethyl group can be introduced via Friedel-Crafts alkylation using phenyl-ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of Ethanol Moiety: The ethanol group can be introduced through a nucleophilic substitution reaction where the benzimidazole derivative is treated with ethylene oxide under basic conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(1-Phenyl-ethyl)-1H-benzoimidazol-2-yl]-ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The benzimidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The phenyl-ethyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.

Major Products:

    Oxidation: Corresponding aldehyde or carboxylic acid derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Nitrated or halogenated benzimidazole derivatives.

Scientific Research Applications

1-[1-(1-Phenyl-ethyl)-1H-benzoimidazol-2-yl]-ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[1-(1-Phenyl-ethyl)-1H-benzoimidazol-2-yl]-ethanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.

    Pathways Involved: It can affect various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

    1-(1-Phenyl-ethyl)-1H-benzoimidazole: Lacks the ethanol moiety.

    1-(1-Phenyl-ethyl)-2-methyl-1H-benzoimidazole: Contains a methyl group instead of an ethanol group.

    1-(1-Phenyl-ethyl)-1H-benzoimidazole-2-carboxylic acid: Contains a carboxylic acid group instead of an ethanol group.

Uniqueness: 1-[1-(1-Phenyl-ethyl)-1H-benzoimidazol-2-yl]-ethanol is unique due to the presence of the ethanol moiety, which can influence its solubility, reactivity, and biological activity compared to its analogs.

This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications

Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

1-[1-(1-phenylethyl)benzimidazol-2-yl]ethanol

InChI

InChI=1S/C17H18N2O/c1-12(14-8-4-3-5-9-14)19-16-11-7-6-10-15(16)18-17(19)13(2)20/h3-13,20H,1-2H3

InChI Key

KXJMPGXUOJCYDN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2C(C)O

solubility

>40 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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